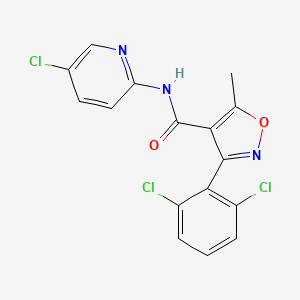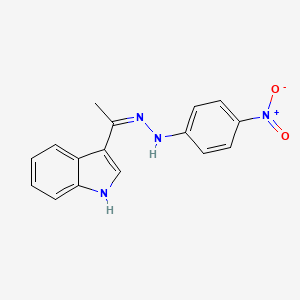![molecular formula C20H21FN2O2 B6060680 1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6060680.png)
1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone, also known as FPE, is a chemical compound that has been widely used in scientific research. FPE is a small molecule that belongs to the class of piperidine derivatives. It has been found to have a wide range of applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
作用機序
The mechanism of action of 1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone involves its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting the activity of these enzymes, this compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, this compound has also been found to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. This compound has also been found to have anti-inflammatory effects, which can help reduce inflammation in the body.
実験室実験の利点と制限
One of the main advantages of using 1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone in lab experiments is its ability to inhibit the activity of specific enzymes, making it a useful tool for studying the mechanisms of various diseases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. This compound has been shown to have potential therapeutic effects on this disease, and further research is needed to determine its efficacy as a treatment. Another potential application is in the development of new drugs for the treatment of cancer. This compound has been found to have anticancer properties, and further research is needed to determine its potential as a cancer treatment.
合成法
The synthesis of 1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone can be achieved through several methods, including the reaction of 3-(3-fluorophenylamino)-1-piperidinecarboxylic acid with 4-bromoacetophenone, or the reaction of 4-bromoacetophenone with 3-(3-fluorophenylamino)-1-piperidinylcarbonyl chloride. Both of these methods have been shown to be effective in producing high yields of this compound.
科学的研究の応用
1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone has been extensively used in scientific research as a tool to study the mechanisms of various diseases. It has been found to have potential therapeutic effects on a number of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the activity of certain enzymes that are involved in the development of these diseases, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
1-[4-[3-(3-fluoroanilino)piperidine-1-carbonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14(24)15-7-9-16(10-8-15)20(25)23-11-3-6-19(13-23)22-18-5-2-4-17(21)12-18/h2,4-5,7-10,12,19,22H,3,6,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSVQKWGXLPXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6060597.png)
![2-[(3-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6060602.png)
![1-{4-[({2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amino)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6060614.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B6060621.png)

![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-(methoxymethyl)piperidine](/img/structure/B6060653.png)
![2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060659.png)

![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6060667.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6060674.png)
![2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone](/img/structure/B6060687.png)

![7-(3-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060695.png)
![N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)